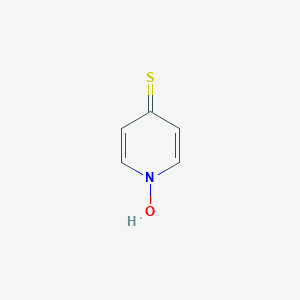
N-Hydroxypyridine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxypyridine-4-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Properties
N-Hydroxypyridine-4-thione and its metal complexes have demonstrated notable antimicrobial activity. For instance, the zinc complex of N-HPT has been evaluated for its efficacy in antimicrobial nanocoatings. These coatings are crucial in healthcare settings to prevent microbial contamination, showcasing the compound's role in enhancing the performance of such applications .
Anticancer Activity
Research has indicated that N-HPT derivatives can act as selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. A study highlighted the potential of these compounds in treating leukemia by inhibiting HDAC activity, thus promoting cancer cell apoptosis . The mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells.
Photochemistry
Photochemical Reactions
this compound is recognized for its ability to generate hydroxyl radicals upon UV irradiation, making it valuable in photochemical applications. Studies have shown that when irradiated with UV light, N-HPT undergoes transformations that lead to the formation of reactive species such as 2-mercaptopyridine and hydroxyl radicals . These radicals are essential in various chemical reactions, including those involved in DNA damage studies.
Case Study: Hydroxyl Radical Generation
In a detailed investigation, N-HPT was isolated in a solid hydrogen matrix and subjected to UV irradiation. The results demonstrated complete conversion of the initial compound into photoproducts, confirming its effectiveness as a photochemical source of hydroxyl radicals. This property is exploited in research focused on understanding radical-induced damage to biological molecules .
Material Science
Nanocoatings and Antioxidant Applications
The incorporation of N-HPT into nanocoatings has been explored for its antioxidant properties. The compound's ability to scavenge free radicals makes it suitable for applications where oxidative stability is critical. For example, the zinc salt of N-HPT has been studied for its role in protecting surfaces from oxidative damage when used in nanocoating formulations .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
101084-70-2 |
|---|---|
Molekularformel |
C5H5NOS |
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
1-hydroxypyridine-4-thione |
InChI |
InChI=1S/C5H5NOS/c7-6-3-1-5(8)2-4-6/h1-4,7H |
InChI-Schlüssel |
PMKUJLHDVRBNSN-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=S)O |
Kanonische SMILES |
C1=CN(C=CC1=S)O |
Key on ui other cas no. |
101084-70-2 |
Synonyme |
4-HPT cpd N-hydroxypyridine-4-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















